Teneligliptin hydrobromide is a pharmaceutical compound classified as a dipeptidyl peptidase-4 inhibitor, commonly referred to as a "gliptin." It is primarily utilized in the management of type 2 diabetes mellitus. The compound is known for its ability to enhance the levels of incretin hormones, which play a crucial role in glucose metabolism. The molecular formula for Teneligliptin hydrobromide is and it has a molecular weight of approximately 1257.72 g/mol .
The synthesis of Teneligliptin hydrobromide involves several steps, starting from the preparation of intermediates. A common synthetic route includes:
Industrial production emphasizes optimizing reaction conditions to minimize impurities and maximize yield, utilizing techniques such as rotary evaporation and freeze-drying .
The molecular structure of Teneligliptin hydrobromide can be represented by its IUPAC name and SMILES notation:
The compound exhibits a complex three-dimensional structure characterized by multiple functional groups that facilitate its interaction with biological targets .
Teneligliptin hydrobromide undergoes various chemical reactions, including:
Common reagents include hydrobromic acid and various organic solvents, with controlled temperatures and pH levels being essential for optimal reaction outcomes .
Teneligliptin hydrobromide functions primarily by inhibiting the action of dipeptidyl peptidase-4 enzymes. This inhibition leads to increased levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The enhanced presence of these hormones promotes insulin secretion from pancreatic beta cells while suppressing glucagon release, thereby lowering blood glucose levels in a glucose-dependent manner .
Key physical and chemical properties of Teneligliptin hydrobromide include:
| Property | Value |
|---|---|
| Appearance | Solid (off-white) |
| Melting Point | >100°C (decomposes) |
| Boiling Point | Approximately 663.4°C |
| Density | 1.38 g/cm³ |
| Solubility | Soluble in DMSO, slightly in methanol |
| pKa | 8.70 ± 0.10 |
These properties indicate that Teneligliptin hydrobromide is stable under various conditions but must be handled carefully due to its potential for decomposition at high temperatures .
Teneligliptin hydrobromide is primarily used in the treatment of type 2 diabetes mellitus. Its mechanism of action makes it effective in controlling blood sugar levels by enhancing insulin secretion and reducing glucagon levels. Additionally, research into novel formulations, such as oral disintegrating films, has been explored to improve patient compliance and drug delivery efficiency .
The compound's ability to modulate incretin hormones also positions it as a candidate for further research into metabolic disorders beyond diabetes, potentially impacting other areas like obesity management .
The prolylthiazolidine moiety serves as the foundational pharmacophore in teneligliptin hydrobromide, enabling potent dipeptidyl peptidase-4 (DPP-4) inhibition. Retrosynthetic deconstruction reveals two primary synthons: (1) a trans-4-hydroxy-L-proline derivative and (2) thiazolidine. The strategic disconnection occurs at the amide bond linking the pyrrolidine and thiazolidine rings. This approach necessitates Boc (tert-butoxycarbonyl) protection of the secondary amine in trans-4-hydroxy-L-proline prior to coupling with thiazolidine using carbodiimide reagents (e.g., EDC) [5] [9]. Subsequent oxidation of the C4 hydroxyl group to a ketone is critical for introducing the pivotal electrophilic center required for reductive amination with the bicyclic heteroarylpiperazine fragment. This step employs dimethyl sulfoxide (DMSO) and sulfur trioxide (SO₃) under basic conditions (triethylamine), achieving high conversion rates (>95%) without epimerization [5]. The synthetic route is summarized below:
Table 1: Retrosynthetic Disconnections for Prolylthiazolidine Core
| Target Fragment | Synthons | Key Disconnection | Functional Group Transformation |
|---|---|---|---|
| Prolylthiazolidine | trans-4-Hydroxy-L-proline | Amide bond | Carbodiimide-mediated coupling |
| Ketone Intermediate | Hydroxyl group | N/A | DMSO/SO₃ oxidation |
| Anchoring Point | Ketone | C=N bond | Reductive amination |
The bicyclic heteroarylpiperazine segment—specifically, 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine—is synthesized via sequential C-N and C-C bond formations. Initial construction involves nucleophilic aromatic substitution (SNAr) between N-Boc-piperazine and activated pyrazole precursors. However, transition-metal-catalyzed methods offer superior regioselectivity for unsymmetrical systems. Patent literature describes a palladium-catalyzed Suzuki-Miyaura coupling as a key step, utilizing 5-bromo-3-methyl-1-phenylpyrazole and Boc-piperazine-boronic ester with Pd(PPh₃)₄ as a catalyst [3] [9]. This method achieves >85% yield with minimal homocoupling byproducts. Alternative routes employ copper-mediated Ullmann coupling, though yields are lower (70–75%). The Boc-protected intermediate undergoes deprotection with trifluoroacetic acid (TFA) in dichloromethane, liberating the primary amine for downstream coupling [9].
Table 2: Comparison of Heterocyclic Coupling Strategies
| Method | Catalyst System | Reaction Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 h | 85–90 | High (>20:1) |
| Ullmann Coupling | CuI, L-proline | DMSO, 110°C, 24 h | 70–75 | Moderate (5:1) |
| SNAr | None | DMF, 120°C, 48 h | 60–65 | Low (2:1) |
The convergent assembly of teneligliptin hinges on stereoselective reductive amination between the ketone-bearing prolylthiazolidine fragment and the heteroarylpiperazine amine. This step establishes the critical (2S,4S) configuration at the pyrrolidine ring. Sodium triacetoxyborohydride (STAB-H) in 1,2-dichloroethane (DCE) or acetic acid selectively generates the cis-pyrrolidine isomer due to substrate-controlled facial selectivity [3] [9]. Computational studies indicate the reaction proceeds via a six-membered transition state where the bulky heteroarylpiperazine group adopts an equatorial position, minimizing steric clash. This delivers >95% diastereomeric excess (de) of the desired (2S,4S) isomer [5]. Subsequent Boc deprotection with HBr in ethanol yields the hydrobromide salt directly. Crystallization from ethanol/water mixtures produces the stable hydrate form, with water molecules integrated into the crystal lattice via hydrogen bonding with the bromide counterion [8] [9].
Teneligliptin hydrobromide hydrate (C₂₂H₃₀N₆OS·2.5HBr·xH₂O) exhibits complex solid-state behavior due to variable hydrate stoichiometry (x = 0.5–2.0). Patent data reveals that crystallization from hydrobromic acid/ethanol/water mixtures at controlled humidity (40–60% RH) yields a hemipentahydrobromide hydrate with enhanced thermodynamic stability [2] [8]. X-ray diffraction analysis confirms that water molecules occupy channels within the ionic lattice, forming O-H···Br⁻ and N⁺-H···O hydrogen bonds with the protonated piperazine nitrogen and bromide ions. These interactions confer remarkable thermal stability (decomposition >200°C) and low hygroscopicity (<0.5% weight gain at 80% RH) [2] [6]. Notably, replacing HBr with alternative acids (e.g., HCl) disrupts hydrate stability, underscoring bromide’s unique role in templating the crystal lattice. Process optimization focuses on cooling rate control (0.5°C/min) and antisolvent addition (diisopropyl ether) to ensure consistent particle size distribution (D₅₀ = 50–70 μm) [8].
Table 3: Hydrate Stability Under Environmental Stress Conditions
| Hydrate Form | Water Content (wt%) | Storage Conditions | Stability Outcome | Key Stabilizing Interaction |
|---|---|---|---|---|
| Hemipentahydrobromide | 3.5–4.2 | 40°C/75% RH, 6 months | No phase change | O-H···Br⁻, N⁺-H···O |
| Monohydrate | 2.8–3.0 | 40°C/75% RH, 3 months | Partial dehydration | Weak O-H···Br⁻ |
| Anhydrous | 0 | 40°C/75% RH, 1 month | Hygroscopic uptake | None |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: